

# Comparative NMR Analysis: 5-(4-Nitrophenyl)-1H-Tetrazole vs. Alternatives

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## Compound of Interest

Compound Name: 5-(4-Nitrophenyl)-1H-Tetrazole

Cat. No.: B102915

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This guide provides a detailed comparison of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for **5-(4-nitrophenyl)-1H-tetrazole** and its unsubstituted analogue, 5-phenyl-1H-tetrazole. This analysis is intended for researchers and scientists in the fields of medicinal chemistry and drug development to facilitate the structural characterization of tetrazole-based compounds.

## Comparative NMR Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **5-(4-nitrophenyl)-1H-tetrazole** and 5-phenyl-1H-tetrazole. The presence of the electron-withdrawing nitro group in the para position of the phenyl ring in **5-(4-nitrophenyl)-1H-tetrazole** significantly influences the chemical shifts of the aromatic protons and carbons when compared to the unsubstituted 5-phenyl-1H-tetrazole.

Table 1:  $^1\text{H}$  NMR Chemical Shift Data (ppm)

Compound	Solvent	Aromatic Protons (ortho to Tetrazole)	Aromatic Protons (meta to Tetrazole)	Tetrazole N-H
5-(4-Nitrophenyl)-1H-Tetrazole	DMSO-d <sub>6</sub>	8.45 (d, J = 8.4 Hz, 2H)	8.30 (d, J = 8.4 Hz, 2H)	~7.94 (s, 1H)
5-Phenyl-1H-Tetrazole	DMSO-d <sub>6</sub>	8.05 - 7.95 (m, 2H)	7.65 - 7.55 (m, 3H)	Not specified

Table 2: <sup>13</sup>C NMR Chemical Shift Data (ppm)

Compound	Solvent	C-Tetrazole	C-ipso	C-ortho	C-meta	C-para	C-NO <sub>2</sub>
5-(4-Nitrophenyl)-1H-Tetrazole	DMSO-d <sub>6</sub>	163.5	136.8	127.9	124.4	149.2	-
5-Phenyl-1H-Tetrazole	DMSO-d <sub>6</sub>	155.0	125.7	127.2	129.7	131.5	-

Note: Chemical shifts can vary slightly depending on the experimental conditions, including solvent and concentration.

## Experimental Protocols

### NMR Spectroscopy

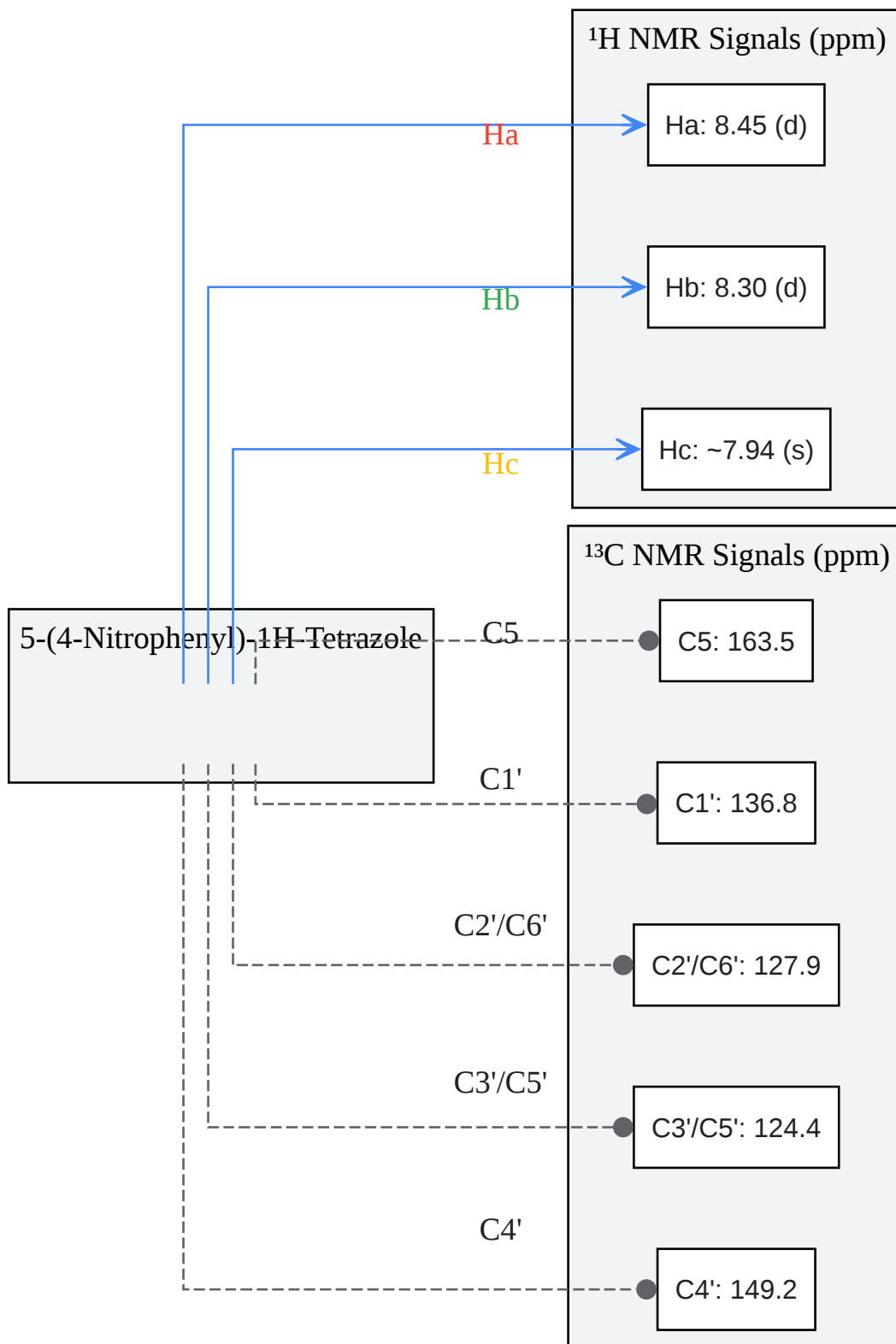
The NMR spectra were acquired using a standard protocol for small molecule analysis.

- **Sample Preparation:** Approximately 5-10 mg of the tetrazole compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution was transferred to a 5 mm NMR tube.

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Frequency: 400 MHz
  - Solvent: DMSO- $\text{d}_6$
  - Temperature: Ambient
  - Number of Scans: 16
  - Relaxation Delay: 1.0 s
  - Pulse Width:  $30^\circ$
  - Acquisition Time: 4.0 s
- $^{13}\text{C}$  NMR Acquisition:
  - Frequency: 100 MHz
  - Solvent: DMSO- $\text{d}_6$
  - Temperature: Ambient
  - Number of Scans: 1024
  - Relaxation Delay: 2.0 s
  - Pulse Program: Proton-decoupled
- Data Processing: The spectra were processed using standard Fourier transform and baseline correction. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and are referenced to the residual solvent peak of DMSO- $\text{d}_6$  ( $\delta$  2.50 for  $^1\text{H}$  and  $\delta$  39.52 for  $^{13}\text{C}$ ).

## Structure-Spectrum Correlation

The following diagram illustrates the chemical structure of **5-(4-nitrophenyl)-1H-tetrazole** and the assignment of its  $^1\text{H}$  and  $^{13}\text{C}$  NMR signals.



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Caption: Structure-spectrum correlation for **5-(4-nitrophenyl)-1H-tetrazole**.

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